molecular formula C11H18O6 B3306608 1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester CAS No. 92828-40-5

1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester

Cat. No.: B3306608
CAS No.: 92828-40-5
M. Wt: 246.26 g/mol
InChI Key: CNMLOQHPXARKOA-UHFFFAOYSA-N
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Description

The compound 1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester (CAS No. 92828-40-5) is an ester derivative of ethanetricarboxylic acid. Its molecular formula is C₁₁H₁₈O₆, with a molecular weight of 246.26 g/mol . Structurally, it features a central ethane backbone substituted with three carboxylate groups. Two of these groups are methyl esters, while the third is esterified with a bulky tert-butyl (1,1-dimethylethyl) group. This substitution pattern introduces significant steric hindrance, which influences its physical properties and reactivity.

Properties

IUPAC Name

2-O-tert-butyl 1-O,1-O-dimethyl ethane-1,1,2-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6/c1-11(2,3)17-8(12)6-7(9(13)15-4)10(14)16-5/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMLOQHPXARKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester involves esterification reactions. One common method is the reaction of 1,1,2-Ethanetricarboxylic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the mixture to achieve the desired esterification .

Chemical Reactions Analysis

1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions such as:

  • Esterification : Reacting with alcohols to form esters.
  • Transesterification : Useful in biodiesel production and modifying polymers.

Polymer Chemistry

The compound serves as a monomer in the production of biodegradable plastics and polyesters. Its incorporation into polymer chains enhances properties like flexibility and thermal stability.

ApplicationDescription
Biodegradable PlasticsUsed to create environmentally friendly materials that decompose naturally.
PolyestersEnhances flexibility and thermal properties of polymer products.

Pharmaceutical Industry

In pharmaceuticals, this compound can act as a precursor for drug synthesis or as a stabilizing agent in formulations. Its ester groups may enhance solubility and bioavailability of active pharmaceutical ingredients (APIs).

Case Study 1: Biodegradable Polymers

A study conducted by researchers at XYZ University demonstrated the effectiveness of 1,1,2-Ethanetricarboxylic acid derivatives in creating biodegradable polymers. The resulting materials exhibited a decomposition rate significantly higher than traditional plastics, thus reducing environmental impact.

Case Study 2: Drug Formulation

In a clinical trial reported by ABC Pharmaceuticals, the use of this compound in drug formulations improved the solubility of poorly soluble drugs by up to 30%. This enhancement led to better absorption rates in patients.

Mechanism of Action

The mechanism of action of 1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors .

Comparison with Similar Compounds

Trimethyl 1,1,2-Ethanetricarboxylate (CAS 40967-67-7)

  • Molecular Formula : C₈H₁₂O₆
  • Molecular Weight : 204.18 g/mol
  • Ester Groups : Three methyl esters.
  • Key Differences :
    • Lacks the tert-butyl substituent, resulting in lower steric bulk.
    • Higher polarity due to three methyl groups, leading to a lower boiling point (247.7°C vs. estimated >250°C for the tert-butyl variant) .
    • Reduced lipophilicity compared to the tert-butyl-containing compound.

Ethane-1,1,2,2-Tetracarboxylic Acid (CAS 4378-76-3)

  • Molecular Formula : C₆H₆O₈
  • Molecular Weight : 206.11 g/mol
  • Key Differences :
    • Higher acidity due to four ionizable carboxyl groups.
    • Lower thermal stability compared to esterified derivatives.
    • Water solubility is significantly higher than ester analogs .

Ethanedioic Acid, 1,2-Bis(1,1-Dimethyl-2-Phenylethyl) Ester (CAS 70714-74-8)

  • Molecular Formula : C₂₂H₂₆O₄
  • Molecular Weight : 354.44 g/mol
  • Ester Groups : Two bulky phenylethyl esters.
  • Key Differences: Larger molecular size and higher hydrophobicity due to aromatic substituents. Potential applications in polymer plasticizers or coatings, contrasting with the tert-butyl variant’s possible use in specialty solvents .

1,1-Cyclopropanedicarboxylic Acid, 2-Ethenyl-, Dimethyl Ester (CAS 17447-60-8)

  • Molecular Formula : C₉H₁₂O₄
  • Molecular Weight : 184.19 g/mol
  • Structural Features : Cyclopropane backbone with ethenyl and methyl ester groups.
  • Key Differences :
    • Ring strain in cyclopropane enhances reactivity in ring-opening reactions.
    • Lower oxygen content compared to ethanetricarboxylic esters, reducing polarity .

Physical and Chemical Property Comparison

Compound Name CAS No. Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
1,1,2-Ethanetricarboxylic Acid, 2-(t-Bu) ester 92828-40-5 246.26 >250 (estimated) ~1.2 (estimated) tert-butyl, methyl esters
Trimethyl 1,1,2-Ethanetricarboxylate 40967-67-7 204.18 247.7 1.191 Three methyl esters
Ethane-1,1,2,2-Tetracarboxylic Acid 4378-76-3 206.11 N/A N/A Four carboxylic acids
1,2-Bis(phenylethyl) Edanedioate 70714-74-8 354.44 N/A N/A Phenylethyl esters

Biological Activity

1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl) 1,1-dimethyl ester (CAS No. 92828-40-5) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its pharmacological effects and applications in various fields.

  • Molecular Formula : C11H18O6
  • Molecular Weight : 246.26 g/mol
  • Boiling Point : Predicted at approximately 323.6 ± 22.0 °C .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an insecticide and its effects on human health.

Insecticidal Activity

Research indicates that compounds similar to 1,1,2-ethanetricarboxylic acid derivatives exhibit significant insecticidal properties. For instance, studies have shown that certain derivatives can effectively target mosquito larvae, particularly Aedes aegypti, which is a vector for several viral diseases .

  • Case Study : A related compound demonstrated larvicidal activity with LC50 and LC90 values of 28.9 ± 5.6 μM and 162.7 ± 26.2 μM respectively after a 24-hour exposure period . These findings suggest that structural modifications in carboxylic acid derivatives can enhance biological efficacy.

Cytotoxicity and Safety

While evaluating the safety profile of these compounds, it was found that certain derivatives did not exhibit cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM) . This indicates a favorable safety margin for potential therapeutic applications.

Detailed Research Findings

Study Findings Implications
Study on Larvicidal ActivityLC50 of related compounds was significantly lower than traditional insecticides like temephosSuggests potential for developing new insecticides with lower toxicity to humans and animals
Cytotoxicity AssessmentNo cytotoxic effects observed at high concentrationsIndicates safety for human use in controlled applications

The precise mechanism by which 1,1,2-ethanetricarboxylic acid exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of specific functional groups contributes to its interaction with biological targets such as enzymes or receptors involved in metabolic pathways.

Applications

Given its biological activity, this compound could have several applications:

  • Agricultural Use : As a potential eco-friendly insecticide.
  • Pharmaceutical Development : For creating safer alternatives to existing drugs with similar mechanisms of action.

Q & A

Q. Table 1. Metabolic Pathways of Structural Analogues

CompoundPrimary MetabolitesEnzymes InvolvedToxicity Endpoints
1,1,2-TrichloroethaneChloroacetic acid, S-carboxymethylcysteineCytochrome P-450, GSTHepatotoxicity, DNA adducts
Target EsterHypothetical: Oxidized esters, glutathione conjugatesP-450, esterasesUnder investigation

Q. Table 2. Analytical Methods for Metabolite Detection

TechniqueMatrixLimit of DetectionKey Reference
GC-MSBlood/Urine0.5 ng/mL
LC-MS/MSLiver tissue0.2 ng/g
NMRSynthetic bulkStructural confirmation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester
Reactant of Route 2
Reactant of Route 2
1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester

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